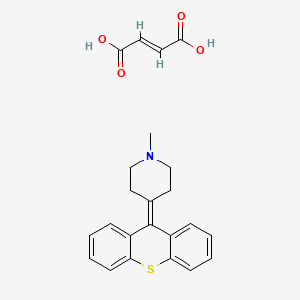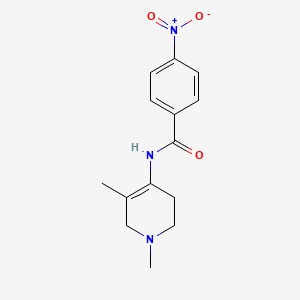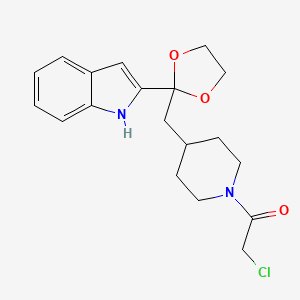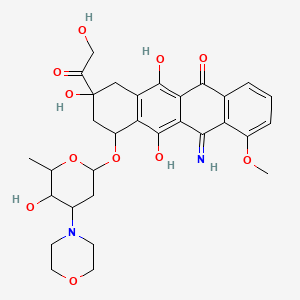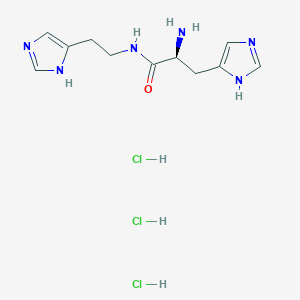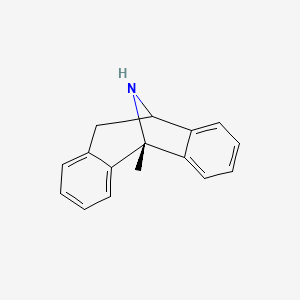
Dizocilpine free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dizocilpine free base, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound was discovered by a team at Merck in 1982 and has since been widely used in scientific research due to its unique properties. Dizocilpine acts as an open channel blocker of the NMDA receptor-operated ion channel, preventing the flow of ions such as calcium through the channel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dizocilpine free base involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and imine formation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Dizocilpine free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert dizocilpine into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the imine and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Dizocilpine free base has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and reactions of NMDA receptor antagonists.
Biology: Employed in research to understand the role of NMDA receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, neurodegenerative diseases, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mécanisme D'action
Dizocilpine exerts its effects by binding inside the ion channel of the NMDA receptor at several of phencyclidine’s binding sites, thus preventing the flow of ions, including calcium, through the channel. This blockade is use- and voltage-dependent, meaning the channel must be open for the drug to bind inside it. This mechanism results in potent anticonvulsant and dissociative anesthetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.
Phencyclidine (PCP): Shares similar binding sites on the NMDA receptor but has a different pharmacological profile.
Memantine: A less potent NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
Dizocilpine is unique due to its high potency and selectivity for the NMDA receptor, making it a valuable tool in research. Unlike ketamine, which is used clinically, dizocilpine is primarily used in preclinical research due to its potential to induce brain lesions and other side effects .
Propriétés
Formule moléculaire |
C16H15N |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
(1S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15?,16-/m0/s1 |
Clé InChI |
LBOJYSIDWZQNJS-LYKKTTPLSA-N |
SMILES isomérique |
C[C@@]12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 |
SMILES canonique |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
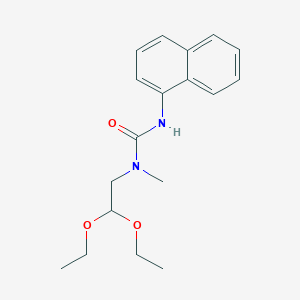
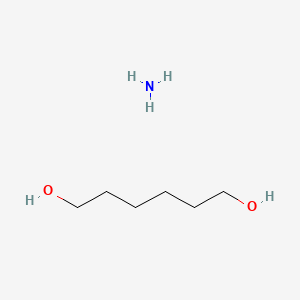
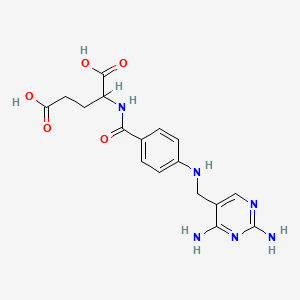
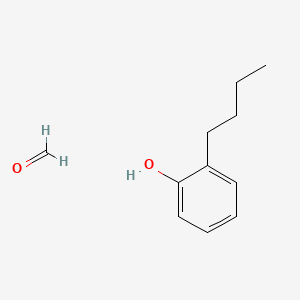

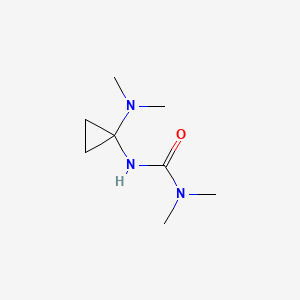
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
